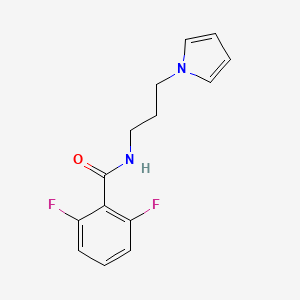

2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide has been explored in various studies. In one study, a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized, which involved the use of mesitylene sulfonyl chloride and ethylacetohydroxymate in dimethylformamide, followed by several reaction steps including hydrolysis, amination, and reduction to yield the target compounds . Another study reported the synthesis of 6-substituted 2-pyrrolyl and indolyl benzoxazoles through photostimulated C-O cyclization, which is a different approach but also involves pyrrole derivatives . Additionally, a complex synthesis process was described for a PET imaging agent, which involved multiple steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a compound with a this compound structure .

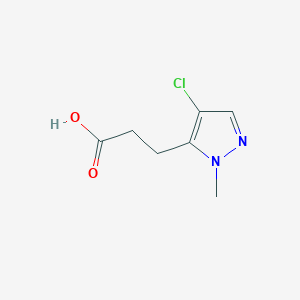

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of a pyrrol-1-yl group attached to a benzamide moiety, with additional substituents that influence the compound's properties. The presence of the difluoro group on the benzene ring is a common feature that can affect the electronic properties of the molecule . The synthesis of polyamide complexes with 2,6-bis(amino)pyridine moieties also highlights the importance of nitrogen-containing heterocycles in forming stable and functional molecular structures .

Chemical Reactions Analysis

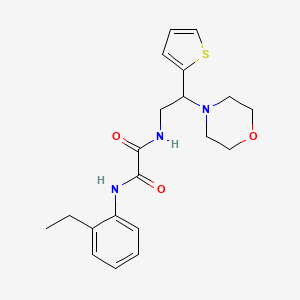

The chemical reactions involved in the synthesis of these compounds are diverse and include amidation, amination, reduction, and cyclization. Amidation reactions are commonly used to introduce the amide functionality, as seen in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide . Amination reactions are crucial for introducing nitrogen-containing groups, which are key structural elements in these molecules . Reduction reactions, often using sodium borohydride, are employed to convert intermediate structures into the final reduced forms of the target compounds . Cyclization reactions, such as the photostimulated C-O cyclization, are used to form heterocyclic structures that are central to the molecular framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of fluorine atoms, as in the difluoro group, can significantly alter the lipophilicity and electronic properties of the molecules, which is important for their biological activity . The presence of pyrrol-1-yl groups and other nitrogen-containing heterocycles contributes to the compounds' potential for forming hydrogen bonds and interacting with biological targets . The synthesis of polyamides and polyimides based on similar structural motifs demonstrates the ability of these compounds to form stable, high-performance materials with good solubility and thermal stability .

Wissenschaftliche Forschungsanwendungen

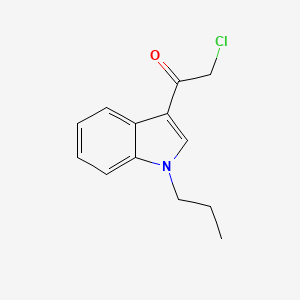

Organic Synthesis and Catalysis

The catalytic ortho-fluorination of triflamide-protected benzylamines, using Pd(OTf)2 x 2 H2O and N-fluoro-2,4,6-trimethylpyridinium triflate, highlights the utility of fluoro-derivatives in medicinal chemistry and synthesis. This protocol is crucial for introducing fluorine atoms into aromatic compounds, significantly impacting drug design and synthesis due to the unique properties conferred by fluorine atoms, such as increased lipophilicity and metabolic stability (Wang, Mei, & Yu, 2009).

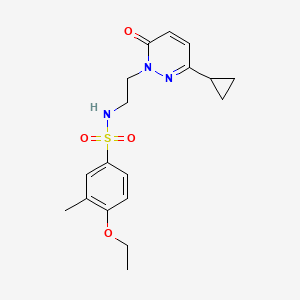

Medicinal Chemistry and Drug Design

N-Pyridyl benzamide derivatives have been identified as potent KCNQ2/Q3 potassium channel openers, showing promise in treating epilepsy and pain. These findings underscore the potential of fluoro-substituted benzamides in developing new therapeutics for neurological conditions (Amato et al., 2011).

Imaging Agents for Cancer

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide introduces a new potential PET agent for imaging B-Raf(V600E) mutations in cancers. This work contributes to the development of diagnostic tools for better cancer detection and monitoring, highlighting the role of fluorinated compounds in enhancing imaging agent properties (Wang, Gao, Miller, & Zheng, 2013).

Material Science

Fluorinated molecules, such as the ones derived from 3,4-difluoro-1H-pyrrole, are used to create novel anion receptors with significantly improved affinities. These advancements have implications for sensor technology and materials science, where the selective detection of anions can be crucial for environmental monitoring and industrial processes (Anzenbacher et al., 2000).

Eigenschaften

IUPAC Name |

2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQISGPKTQZXVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)